molecular formula C14H23NO4 B12045473 2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid

2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid

Cat. No.: B12045473
M. Wt: 269.34 g/mol
InChI Key: WGDFPVCXQIKGKL-LMLFDSFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[311]heptan-3-yl)azanediyl)diacetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid typically involves multiple steps. One common method starts with the hydroboration of a precursor compound, followed by oxidation to yield a primary alcohol. Subsequent Swern oxidation produces an aldehyde, which is then reacted with specific reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid

InChI

InChI=1S/C14H23NO4/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19)/t8-,9+,10-,11-/m1/s1

InChI Key

WGDFPVCXQIKGKL-LMLFDSFASA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N(CC(=O)O)CC(=O)O

Canonical SMILES

CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.